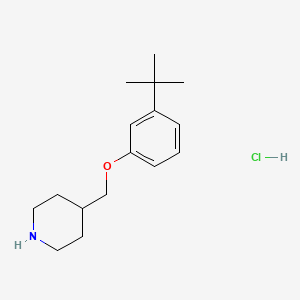

3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Description

Properties

IUPAC Name |

4-[(3-tert-butylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-5-4-6-15(11-14)18-12-13-7-9-17-10-8-13;/h4-6,11,13,17H,7-10,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTXYGUQQQIXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification via Phenol and Piperidinylmethyl Electrophile

- Reaction conditions: The phenol is reacted with a piperidinylmethyl halide (e.g., bromide or chloride) under basic conditions to form the ether linkage.

- Solvents: Commonly used solvents include lower aliphatic alcohols or aprotic solvents such as tetrahydrofuran or dimethylformamide.

- Temperature: Typically maintained between 50°C and 100°C to optimize reaction rates without decomposition.

- Molar ratios: The molar ratio of phenol to piperidinylmethyl electrophile is close to 1:1 to ensure complete conversion.

- Purification: The crude product is isolated by filtration and recrystallization or distillation.

Salt Formation to Hydrochloride

- Acid sources: Various hydrochloric acid sources are used, such as dry HCl gas, aqueous HCl, ethyl acetate-HCl, or alcohol-HCl mixtures.

- Preferred method: Treatment of the free base with ethyl acetate-HCl under controlled conditions yields the hydrochloride salt with high purity.

- Reaction monitoring: pH and temperature are controlled to avoid side reactions and ensure complete salt formation.

Representative Example from Patent Literature

A related preparation method for similar piperidinylmethyl phenyl ethers involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | React 3-(tert-butyl)phenol with 4-piperidinylmethyl bromide in presence of sodium bicarbonate in tertiary butanol | Formation of 3-(tert-butyl)phenyl 4-piperidinylmethyl ether |

| 2 | Isolate crude product by filtration and solvent removal | Crude free base |

| 3 | Treat with ethyl acetate-HCl at ambient temperature | Formation of hydrochloride salt with improved purity |

This process emphasizes mild reaction conditions, environmentally friendly solvents, and straightforward purification steps suitable for scale-up.

Alternative Synthetic Routes

Reductive Amination Approach

- Starting from 3-(tert-butyl)phenyl aldehyde and piperidine, reductive amination can be employed to form the piperidinylmethyl ether linkage.

- Catalysts such as sodium cyanoborohydride or hydrogenation over palladium can be used.

- Subsequent acidification yields the hydrochloride salt.

Direct Alkylation of Phenol

- 2,6-di-tert-butylphenol derivatives can be alkylated with piperidinylmethyl halides under basic conditions using pyridine as solvent.

- Reaction temperature is maintained between 50°C and 100°C for 3–7 hours.

- The product is isolated by filtration and distillation to obtain high purity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Phenol to piperidinyl reagent ratio | 1:0.95–1.05 | Stoichiometric or slight excess |

| Solvent | Tertiary butanol, lower aliphatic alcohols, pyridine | Solvent choice affects yield and purity |

| Temperature | 50–100°C | Moderate heating to promote reaction |

| Reaction time | 3–7 hours | Sufficient for completion |

| Base used | Sodium bicarbonate, triethylamine | Neutralizes acid byproducts |

| Acid for salt formation | Ethyl acetate-HCl, dry HCl, aqueous HCl | Ethyl acetate-HCl preferred for purity |

| Purification | Filtration, recrystallization, distillation | Ensures removal of impurities |

Research Findings and Process Optimization

- Yield improvements: Adjusting molar ratios and solvent systems can significantly enhance yields and purity.

- Environmental considerations: Use of mild solvents and bases reduces hazardous waste.

- Scalability: The described methods are amenable to multi-kilogram scale production with consistent quality.

- Purity control: Salt formation with ethyl acetate-HCl provides high purity crystalline hydrochloride salts suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

Research indicates that 3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride exhibits significant biological activity, particularly in the following areas:

- Analgesic Properties : Studies suggest that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, indicating potential use as an analgesic agent. Its structural features allow for modulation of pain perception pathways.

- Anti-inflammatory Effects : In vivo studies have demonstrated that compounds with similar structures exhibit promising anti-inflammatory activity. For instance, related compounds were evaluated using carrageenan-induced rat paw edema protocols, showing inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Potential Therapeutic Roles

The pharmacological profile of this compound suggests several therapeutic roles:

- Pain Management : By influencing pain modulation pathways, the compound could be developed as a new class of analgesics.

- Neurological Disorders : Given its interaction with neurotransmitter systems, it may also have applications in treating conditions like depression or anxiety.

- Targeted Drug Delivery : The compound’s structure makes it a candidate for use in targeted drug delivery systems, especially in the development of PROTAC (Proteolysis Targeting Chimeras) technology aimed at targeted protein degradation .

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

- Study on Pain Modulation : A study demonstrated that compounds structurally similar to this compound significantly reduced pain responses in animal models, suggesting a possible mechanism involving modulation of opioid receptors .

- Anti-inflammatory Research : In a comparative study evaluating various piperidine derivatives, this compound showed notable anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(tert-Butyl)phenyl 3-Piperidinylmethylether Hydrochloride (CAS 1185297-86-2)

tert-Butyl N-(4-Piperidinylmethyl)carbamate (CAS 135632-53-0)

3-[(3-Ethoxyphenyl)methyl]piperidine Hydrochloride (CAS 1171079-15-4)

3-[4-(Trifluoromethyl)phenoxy]azetidine Hydrochloride

- Key Difference : Azetidine (4-membered ring) replaces piperidine, with a trifluoromethyl group enhancing electronegativity .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity compared to ethoxy or trifluoromethyl substituents, favoring blood-brain barrier penetration.

- Stability : Ether linkages (target compound) are less stable under acidic conditions than carbamates .

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Functional Group Impact

Biological Activity

3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common motif in many pharmacologically active compounds. The presence of the tert-butyl group and the ether linkage contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds with similar structures often interact with various receptors and enzymes. Specifically, studies have shown that piperidine derivatives can act as antagonists or agonists at neurotransmitter receptors, particularly in the central nervous system (CNS). The biological activity of this compound may involve:

- Cholinergic Activity : Compounds with piperidine structures have been noted for their interactions with acetylcholine receptors, which play a crucial role in neurotransmission.

- Opioid Receptor Modulation : Some studies suggest that related compounds can influence opioid receptors, potentially offering analgesic effects.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound based on available research:

Case Studies and Research Findings

- Cholinesterase Inhibition : A study focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound exhibited an IC50 value of 0.19 μM, indicating significant inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease where AChE activity is elevated .

- Opioid Receptor Interaction : Research into similar compounds has shown that modifications to the piperidine structure can enhance binding affinity to opioid receptors. While specific binding data for this compound is limited, it is hypothesized that it may function as a pan-opioid antagonist based on structural analogs .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, revealing an IC50 value of approximately 6.80 µM, suggesting moderate cytotoxicity and potential for development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves coupling a tert-butyl-substituted phenol derivative with a piperidine-containing alkyl halide or sulfonate ester. For example, tert-butylphenyl ether intermediates can be synthesized via nucleophilic substitution using tert-butylphenol and alkylating agents (e.g., chloromethylpiperidine derivatives) in polar aprotic solvents like DMF or THF, often with a base such as K₂CO₃ . Hydrochloride salt formation is achieved by treating the free base with HCl in dioxane or ether, followed by precipitation and filtration (yields ~80-85%) . Optimization includes controlling stoichiometry, reaction temperature (e.g., reflux at 80–100°C), and solvent choice to minimize side reactions like over-alkylation.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (e.g., retention time ~0.83 minutes under specific conditions like C18 columns and acetonitrile/water gradients) and LCMS (mass spec confirmation of [M+H]+ or [M-Cl]+ ions) . Structural validation employs - and -NMR to confirm tert-butyl (δ ~1.3 ppm, singlet) and piperidine (δ ~2.5–3.5 ppm) moieties. Elemental analysis ensures correct Cl⁻ content for the hydrochloride salt .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : The hydrochloride salt is typically soluble in polar solvents like water, methanol, and DMSO but poorly soluble in non-polar solvents (e.g., hexane, ether). Solubility can be enhanced by sonication or mild heating (~40°C). For in vitro assays, stock solutions are prepared in DMSO (≤1% v/v to avoid cellular toxicity) and diluted with aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in salt form purity, solvent residues, or assay conditions. Systematic approaches include:

- Batch comparison : Analyze multiple synthetic batches via HPLC to identify impurities (e.g., unreacted starting materials).

- Counterion effects : Compare free base vs. hydrochloride salt activity in dose-response assays.

- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize inter-lab variability .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : For chiral piperidine derivatives, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic methods (e.g., Pd-catalyzed cross-coupling) is critical. Large-scale reactions require:

- Process optimization : Use continuous flow reactors to enhance mixing and heat transfer.

- Crystallization control : Recrystallize intermediates from ethanol/water mixtures to remove diastereomers.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .

Q. How can researchers design experiments to probe the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LCMS. Use NADPH cofactors to assess CYP450-mediated metabolism.

- Stable isotope labeling : Synthesize a deuterated analog (e.g., -tert-butyl group) to track metabolic pathways.

- Mass fragmentation studies : Identify major metabolites using high-resolution MS/MS and compare with synthetic standards .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets (e.g., sigma receptors)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina with crystal structures of target receptors (PDB ID: e.g., 6CM4 for sigma-1). Focus on piperidine-ether interactions with hydrophobic pockets.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR modeling : Train models with descriptors like logP, polar surface area, and tert-butyl steric effects to predict activity cliffs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.